Ala-Gly-Ala

Beschreibung

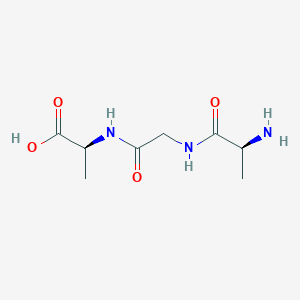

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(9)7(13)10-3-6(12)11-5(2)8(14)15/h4-5H,3,9H2,1-2H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFVBBGVOILKPO-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Ala-Gly-Ala Tripeptide: A Core Model System in Biochemical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tripeptide Alanine-Glycine-Alanine (Ala-Gly-Ala) serves as a fundamental model system in biochemical and biomedical research. While not known for intrinsic therapeutic effects or complex signaling roles like some other tripeptides, its simple, defined structure provides an invaluable tool for investigating core principles of protein chemistry, enzymology, and microbiology. This guide delineates the primary functions of this compound as a research model, supported by experimental frameworks and structural data.

Core Functions as a Model Peptide

The principal utility of the this compound tripeptide lies in its application as a simplified model for more complex biological structures and reactions.

Model for Protein Folding and Chirality Studies

This compound is a prototype of the general tripeptide motif Xxx-Gly-Zzz, where Xxx and Zzz can be any of the 18 chiral amino acids (excluding glycine (B1666218) and proline).[1][2][3] This makes it a model for up to 324 possible tripeptide sequences of this kind.[1][2] Its primary application in this context is to investigate the influence of adjacent D- and L-alanine residues on the conformational flexibility and effective chirality of the central, achiral glycine residue.[1][2] Understanding these localized interactions is crucial for elucidating the early events in protein folding and the determinants of secondary structure formation.

Model for Bacterial Transpeptidase Reactions

The tripeptide serves as a model substrate for studying the transpeptidase reaction, a critical step in the synthesis of the bacterial cell wall.[1][2] Penicillin-binding proteins (PBPs), the targets of β-lactam antibiotics, catalyze this reaction. By using this compound as a simple analog of the natural D-Ala-D-Ala terminus of peptidoglycan precursors, researchers can investigate the kinetics and mechanisms of these essential bacterial enzymes.

Physicochemical Properties

The fundamental properties of the L-alanyl-glycyl-L-alanine tripeptide are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H15N3O4 | [4] |

| Molecular Weight | 217.22 g/mol | [4] |

| IUPAC Name | (2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoic acid | [4] |

| Canonical SMILES | C--INVALID-LINK--C(=O)O">C@@HN | [4] |

| ChEBI ID | CHEBI:158170 | [4] |

Experimental Protocols for Tripeptide Analysis

While specific experimental data for this compound is sparse in the public domain, the following protocols represent standard methodologies that can be applied to study its interactions and synthesis.

Peptide Synthesis: Solid-Phase Synthesis of this compound

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides like this compound. The process involves sequentially adding amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Workflow for Solid-Phase Peptide Synthesis:

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Methodology:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin).

-

First Amino Acid Coupling: Covalently attach the C-terminal amino acid (Alanine), protected with an Fmoc group on its N-terminus, to the resin.

-

Deprotection: Remove the Fmoc protecting group from the attached alanine (B10760859) using a mild base, typically piperidine (B6355638) in DMF, to expose the free amino group.

-

Second Amino Acid Coupling: Introduce the next Fmoc-protected amino acid (Glycine) along with a coupling agent (e.g., DCC, HOBt) to form the peptide bond.

-

Repeat Cycle: Repeat the deprotection and coupling steps for the final amino acid (Alanine).

-

Cleavage and Final Deprotection: Once the sequence is complete, cleave the tripeptide from the resin and remove any side-chain protecting groups using a strong acid, such as trifluoroacetic acid (TFA).

-

Purification: Purify the resulting this compound peptide, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biophysical Characterization: Isothermal Titration Calorimetry (ITC)

ITC is a technique used to quantify the thermodynamic parameters of biomolecular interactions. It could be employed to study the binding of this compound to a target protein, such as a transpeptidase.

Hypothetical ITC Data for Peptide-Protein Interaction:

| Parameter | Hypothetical Value | Interpretation |

| Dissociation Constant (Kd) | 150 µM | Indicates a weak to moderate binding affinity. |

| Stoichiometry (n) | 1.1 | Suggests a 1:1 binding model. |

| Enthalpy Change (ΔH) | -5.8 kcal/mol | The binding event is enthalpically driven and exothermic. |

| Entropy Change (ΔS) | 3.2 cal/mol·K | The binding event is entropically favorable. |

Methodology:

-

Sample Preparation: Prepare a solution of the target protein (e.g., a purified transpeptidase) in a suitable buffer in the ITC sample cell. Prepare a concentrated solution of this compound in the same buffer for the injection syringe.

-

Titration: Perform a series of small, sequential injections of the this compound solution into the protein solution while monitoring the heat released or absorbed.

-

Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Modeling Biological Pathways

The application of this compound as a model for the bacterial transpeptidase reaction is crucial for understanding antibiotic mechanisms.

Conceptual Pathway of Transpeptidase Inhibition:

Caption: Bacterial Transpeptidase Reaction and Inhibition.

This diagram illustrates the central role of the transpeptidase (PBP) in cross-linking peptidoglycan chains. This compound can be used as a model substrate to study the active site of this enzyme. β-lactam antibiotics function by irreversibly binding to the PBP, thereby inhibiting cell wall synthesis and leading to bacterial cell death.

Conclusion

The tripeptide this compound is a cornerstone tool for fundamental biochemical research rather than a bioactive agent. Its value is derived from its simplicity, which allows for the precise study of complex phenomena such as the conformational dynamics of peptides, protein folding, and the mechanisms of enzyme-catalyzed reactions critical to bacterial survival. The experimental and conceptual frameworks presented here provide a guide for leveraging this compound in research settings to probe these essential biological processes.

References

The Tripeptide Ala-Gly-Ala: A Technical Guide to its Role as a Model Peptide in Biological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Alanine-Glycine-Alanine (Ala-Gly-Ala) is a simple yet significant molecule in the field of peptide science. Composed of two alanine (B10760859) residues flanking a central glycine (B1666218), its structure serves as a fundamental model for investigating the conformational properties and potential biological activities of short-chain peptides. While not characterized by potent, specific biological activities in the same manner as more complex peptide hormones or drugs, this compound is an invaluable tool for studying peptide structure-function relationships, synthesis methodologies, and as a reference in various biochemical and biomedical assays. This technical guide provides an in-depth overview of this compound, focusing on its synthesis, its role as a model peptide, and the experimental protocols used to assess the potential biological activities of such molecules.

Role as a Model Peptide

This compound is often considered a prototype for the general tripeptide structure Xxx-Gly-Zzz, where Xxx and Zzz can be any of the common amino acids (excluding proline and glycine itself). This makes it a model for up to 324 possible tripeptide motifs of this kind[1]. Its utility in research is primarily in the following areas:

-

Structural Studies: The peptide is used to investigate the influence of adjacent L- and D-alanine residues on the chirality and conformational flexibility of the central glycine residue. These studies are crucial for understanding protein folding and function[1].

-

Bacterial Cell Wall Synthesis: this compound serves as a model for the transpeptidase reaction, a key step in bacterial cell wall biosynthesis. This makes it relevant in the study of antibiotic mechanisms[1].

-

Physicochemical Properties: As a simple tripeptide, it is used to study the fundamental physicochemical properties of peptides, such as solubility, stability, and interactions with other molecules.

Quantitative Data on Biological Activity

There is a notable lack of specific quantitative data in the scientific literature detailing significant biological activities of the linear this compound tripeptide. It is not commonly cited for activities such as potent receptor binding, enzyme inhibition, or antimicrobial effects. This contrasts with other short peptides, even those with similar compositions but different arrangements or modifications. For instance, cyclic dipeptides like cyclo(His-Ala) have demonstrated measurable anticancer and antifungal activities[2]. The hexapeptide Val-Gly-Val-Ala-Pro-Gly, which contains the Gly-Ala sequence, is chemotactic for fibroblasts and monocytes at concentrations around 10-8 M[3]. The absence of such data for this compound suggests its primary role is not that of a bioactive signaling molecule but rather as a structural and chemical model.

| Biological Activity | Peptide | Test System | Quantitative Data | Reference |

| Anticancer | cyclo(His-Ala) | HT-29, MCF-7, HeLa cell lines | Inhibition at 100 µM | [2] |

| Antifungal | cyclo(His-Ala) | C. albicans | Significant inhibition | [2] |

| Thrombin Inhibition | cyclo(His-Ala) | Fibrin (B1330869) formation assay | 63.3% reduction in fibrin formation rate | [2] |

| Chemotaxis | Val-Gly-Val-Ala-Pro-Gly | Fibroblasts, Monocytes | Optimal activity at ~10-8 M | [3] |

| Various | This compound | Various | No significant activity reported | N/A |

Experimental Protocols

Given the use of this compound as a model peptide, the following protocols are representative of the methodologies used for its synthesis and for screening for potential, albeit likely weak, biological activities.

Solid-Phase Peptide Synthesis of this compound

This protocol is based on the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

1. Resin Preparation:

-

Start with a pre-loaded Fmoc-Ala-Wang resin. The loading substitution will determine the scale of the synthesis.

-

Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a fritted syringe reaction vessel.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.

-

Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and then DMF again (3 times).

3. Amino Acid Coupling (Glycine):

-

In a separate vial, activate Fmoc-Gly-OH by dissolving it with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash the resin as described in step 2.

4. Repeat Synthesis Cycle for Alanine:

-

Repeat the Fmoc deprotection (step 2).

-

Repeat the amino acid coupling (step 3) using Fmoc-Ala-OH.

5. Final Deprotection and Cleavage:

-

After the final coupling and washing, perform a final Fmoc deprotection.

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

-

Add the cleavage cocktail to the dry peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.

6. Peptide Precipitation and Purification:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether two more times.

-

Allow the crude peptide to air dry.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Cell Viability Assay (MTT Assay)

This assay can be used to screen for any potential cytotoxic or cytostatic effects of the this compound peptide.

1. Cell Seeding:

-

Culture the desired cell line (e.g., HeLa, HEK293) in appropriate media.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

2. Peptide Treatment:

-

Prepare a stock solution of this compound in a sterile, aqueous solvent (e.g., PBS or culture medium).

-

Prepare serial dilutions of the peptide to the desired final concentrations.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubate the plate for 24, 48, or 72 hours.

3. MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

4. Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

Experimental Workflow for Screening Biological Activity

The following diagram illustrates a general workflow for the synthesis and initial biological screening of a model peptide like this compound.

Conclusion

The tripeptide this compound holds a significant place in peptide research, not for its inherent biological activity, but for its utility as a fundamental model system. It provides a simplified context for studying complex phenomena such as peptide synthesis, conformational dynamics, and the basic principles of molecular interactions. While researchers seeking potent bioactive peptides will likely look to more complex structures, the importance of this compound in foundational peptide science remains undiminished. The experimental protocols and workflows described herein are standard methods in the field and can be readily applied to the study of this compound and other novel short-chain peptides. Future research may yet uncover subtle biological roles for such simple peptides, but for now, their value lies in the fundamental knowledge they help to build.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Glycine-Alanine Dipeptide Repeat from C9orf72 Hexanucleotide Expansions Forms Toxic Amyloids Possessing Cell-to-Cell Transmission Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Ala-Gly-Ala Sequence in Protein Folding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The primary sequence of a protein is the fundamental determinant of its final three-dimensional structure and function. Within this sequence, short motifs often exhibit distinct structural propensities that guide the folding process. The tripeptide sequence Alanine-Glycine-Alanine (Ala-Gly-Ala or AGA) presents a unique case study in conformational dynamics. It juxtaposes alanine (B10760859), an amino acid with a high propensity for helical structures, with glycine (B1666218), the most conformationally flexible residue. This guide provides an in-depth analysis of the structural role of the AGA motif, summarizing key quantitative data, detailing experimental protocols for its investigation, and exploring its implications in protein engineering and drug development.

Introduction: The Dichotomy of Alanine and Glycine

Protein folding is governed by the physicochemical properties of the constituent amino acids. Alanine and Glycine lie at opposite ends of the conformational spectrum, making their combination within the this compound motif a point of significant structural interest.

-

Alanine (Ala): With its small, non-polar methyl side chain, alanine is a strong helix-forming residue.[1] It readily fits into the repeating backbone geometry of an α-helix without steric hindrance. Its substitution for other residues often serves as a benchmark for measuring contributions to protein stability, particularly within helical segments.[2][3]

-

Glycine (Gly): Lacking a side chain beyond a single hydrogen atom, glycine possesses unparalleled backbone flexibility.[1] This allows it to adopt a wide range of phi (φ) and psi (ψ) dihedral angles, enabling the polypeptide chain to make sharp turns that are sterically forbidden for other amino acids.[1][4] Consequently, glycine is a common constituent of β-turns and flexible loop regions but can act as a helix-breaker within structured helical segments.[1][5]

The AGA sequence therefore embeds a point of high flexibility (Gly) between two helix-promoting residues (Ala). This creates a conformational nexus that can function as a flexible linker, a hinge, or a nucleation site for a β-turn, depending on the local environment and interacting partners. A prominent example of a similar repeating motif is the (Gly-Ala-Gly-Ser) sequence found in the fibroin protein of silk, which forms strong, stable β-pleated sheets.[6][7][8]

Structural Roles and Conformational Propensities of the AGA Motif

The structural manifestation of the AGA sequence is context-dependent, primarily influenced by surrounding residues and solvent interactions. Its role can be broadly categorized into two main functions: inducing turns and providing flexibility.

β-Turn Formation

A β-turn is a structural motif where the polypeptide chain reverses its direction over the course of four amino acids. Glycine is frequently found in β-turns due to its ability to adopt dihedral angles required for a tight reversal of the chain.[9] In an AGA sequence, the central glycine residue can readily occupy the i+2 position of a turn, facilitating the formation of a hydrogen bond between the carbonyl oxygen of the first alanine and the amide proton of a downstream residue. Computational studies on similar Pro-Gly and Ala-Gly containing peptides confirm their propensity to form various β-turn structures.[10][11][12]

Flexible Linker

In the absence of interactions that favor a specific turn type, the conformational freedom of the central glycine allows the AGA motif to act as a flexible linker or hinge. This enables adjacent secondary structural elements or entire protein domains to move relative to one another, a critical feature for protein function, binding, and allosteric regulation. The high conformational entropy of glycine favors a disordered or flexible state.[13]

Influence on Helical Stability

While alanine is a strong helix-former, introducing a glycine into a helical segment is generally destabilizing.[3] The substitution of alanine with glycine at internal positions of an α-helix can reduce its stability by 0.4 to 2 kcal/mol.[3] Therefore, an AGA sequence is unlikely to be found in the middle of a stable α-helix and is more likely to be located at the ends (caps) or in intervening loops.[3]

Quantitative Data on Conformational Propensities

The structural preferences of amino acids can be quantified through thermodynamic analysis of mutations and by observing their preferred dihedral angles in known protein structures.

Thermodynamic Stability of Ala vs. Gly Substitutions

The free energy change (ΔΔG) upon mutating an amino acid provides a quantitative measure of its contribution to protein stability. A positive ΔΔG for an X → Gly mutation indicates that glycine is destabilizing relative to residue X.

| Structural Context | Mutation | Approximate ΔΔG (kcal/mol) | Interpretation & Reference |

| Internal α-Helix Position | Ala → Gly | +0.4 to +2.0 | Glycine is highly destabilizing within a helix due to its conformational flexibility, which entropically disfavors the rigid helical state.[3] |

| β-Sheet | Ala → Gly | Variable, often slightly destabilizing | The effect is context-dependent. While Gly provides flexibility, Ala's side chain can contribute to hydrophobic packing within the sheet.[2] |

| β-Turn | Ala → Gly (at turn positions) | Often stabilizing or neutral | Glycine's flexibility is energetically favorable for the tight turn geometry, reducing steric strain that an alanine side chain might introduce.[9][11] |

Typical Backbone Dihedral Angles

The Ramachandran plot defines the sterically allowed combinations of phi (φ) and psi (ψ) backbone dihedral angles for an amino acid. The preferred regions for Alanine and Glycine highlight their distinct structural roles.

| Amino Acid | Secondary Structure | Typical Phi (φ) Angle | Typical Psi (ψ) Angle |

| Alanine | Right-handed α-Helix | -60° | -45° |

| Alanine | β-Sheet | -135° | +135° |

| Glycine | Right-handed α-Helix | -60° | -45° |

| Glycine | β-Sheet | -135° | +135° |

| Glycine | Type II' β-Turn (i+2) | +80° | 0° |

| Glycine | Left-handed Helix | +60° | +45° |

Note: Glycine's lack of a Cβ atom allows it to populate all four quadrants of the Ramachandran plot, including regions corresponding to left-handed helices, which are highly unfavorable for other L-amino acids.[4][13]

Experimental Protocols for Studying Peptide Conformation

Investigating the structural propensities of the AGA sequence requires a combination of spectroscopic and computational techniques.[14][15]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method for assessing the overall secondary structure content of a peptide in solution.[16][17][18] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as the peptide backbone.[16]

Protocol:

-

Sample Preparation:

-

Synthesize the peptide (e.g., Ac-Lys-(this compound)-Lys-NH2) to >95% purity.

-

Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0). The buffer should be transparent in the far-UV region (190-260 nm).[16][19]

-

Determine the precise peptide concentration. This is a critical step for accurate data conversion.[19]

-

Prepare a final sample at a concentration of approximately 50-100 μM.[16]

-

-

Data Acquisition:

-

Data Processing:

-

Subtract the buffer baseline spectrum from the peptide spectrum.[16]

-

Convert the raw output (typically in millidegrees, mdeg) to Mean Residue Molar Ellipticity ([θ]) using the following equation: [θ] = (mdeg * 100) / (c * n * l) where c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information about the peptide's structure and dynamics in solution.[21][22][23]

Protocol:

-

Sample Preparation:

-

Dissolve the peptide to a final concentration of >0.5 mM.[24]

-

Use a buffer system such as phosphate-buffered saline (PBS) at a pH below 7.5 to slow the exchange of amide protons.[24]

-

Add 5-10% Deuterium Oxide (D₂O) to the sample for the spectrometer's field-frequency lock.[24]

-

The final sample volume should be around 500 μL.[24]

-

-

Data Acquisition:

-

Acquire a set of two-dimensional (2D) NMR spectra at a constant temperature (e.g., 298 K).

-

TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system (i.e., connected by bonds).[25]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5-6 Å), regardless of whether they are bonded. This is the primary source of distance restraints for structure calculation.[21][25]

-

-

Structure Calculation:

-

Resonance Assignment: Use the TOCSY and NOESY spectra to assign every proton resonance to its specific amino acid in the sequence.[21]

-

Restraint Generation: Integrate the cross-peaks in the NOESY spectrum to generate a list of upper-limit distance restraints between pairs of protons.[21]

-

Structure Calculation: Use a software package (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental distance restraints.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational landscape and folding dynamics of a peptide.[26][27][28][29]

Protocol:

-

System Setup:

-

Define the initial peptide conformation (e.g., a fully extended chain).

-

Select a force field (e.g., AMBER, CHARMM) that accurately describes the atomic interactions.

-

Place the peptide in a simulation box and solvate it with an explicit water model (e.g., TIP3P).[26]

-

-

Simulation:

-

Minimize the energy of the system to remove steric clashes.

-

Gradually heat the system to the target temperature (e.g., 298 K) and equilibrate the pressure.

-

Run the production simulation for a sufficient duration (nanoseconds to microseconds) to sample conformational space. Enhanced sampling techniques like accelerated MD (aMD) or replica-exchange MD (REMD) can be used to overcome energy barriers and observe folding events on shorter timescales.[26][27][30]

-

-

Analysis:

-

Analyze the simulation trajectory to identify populated conformational states, calculate dihedral angle distributions, and monitor the formation of secondary structures over time.

-

Visualizations of Workflows and Concepts

Experimental Workflow for Peptide Analysis

The following diagram outlines the integrated experimental and computational workflow for characterizing the structure of a peptide like this compound.

References

- 1. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]

- 2. Sequence determinants of thermodynamic stability in a WW domain—An all-β-sheet protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of alanine versus glycine in alpha-helices on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational studies on model dipeptides of Gly, L-Ala and their C alpha-substituted analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rbaldwin.stanford.edu [rbaldwin.stanford.edu]

- 6. Silk - Wikipedia [en.wikipedia.org]

- 7. Silk fibroin: structural implications of a remarkable amino acid sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Propensities to form the β-turn and β-hairpin structures of d-Pro-Gly and Aib-d-Ala containing peptides: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Conformational entropy of alanine versus glycine in protein denatured states - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]

- 15. Methods of peptide conformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. americanpeptidesociety.org [americanpeptidesociety.org]

- 17. researchgate.net [researchgate.net]

- 18. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. home.sandiego.edu [home.sandiego.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.uzh.ch [chem.uzh.ch]

- 22. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 23. polarispeptides.com [polarispeptides.com]

- 24. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 25. m.youtube.com [m.youtube.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. dasher.wustl.edu [dasher.wustl.edu]

- 28. Molecular dynamics simulations of synthetic peptide folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 30. Folding Very Short Peptides Using Molecular Dynamics | PLOS Computational Biology [journals.plos.org]

An In-depth Technical Guide to Ala-Gly-Ala as a Model for Peptide Interaction Studies

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document serves as a comprehensive technical guide on the utilization of the tripeptide L-alanyl-glycyl-L-alanine (Ala-Gly-Ala) as a foundational model system for investigating peptide interactions. Its simple, defined structure allows for the systematic study of fundamental physicochemical phenomena such as conformational dynamics, metal ion coordination, surface adsorption, and thermodynamic behavior, providing insights applicable to more complex protein and peptide systems.

Introduction: The Significance of this compound as a Model Peptide

The tripeptide this compound is a valuable tool in peptide and protein research. Its structure, consisting of two chiral alanine (B10760859) residues flanking a central, achiral glycine (B1666218), represents a common "Xxx-Gly-Zzz" motif found in many proteins.[1] This simplicity is its strength; it provides a tractable system for studying complex behaviors without the confounding variables introduced by bulky or reactive side chains. Researchers utilize this compound to investigate fundamental aspects of peptide structure and interactions, such as the influence of adjacent residues on the conformational flexibility of glycine, which is critical for protein folding and function.[1] It also serves as a model for studying reactions like the transpeptidase reaction in bacterial cell wall synthesis.[1]

Physicochemical and Thermodynamic Properties

A baseline understanding of the intrinsic properties of this compound is essential for any interaction study. The following tables summarize key quantitative data for the peptide and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₅N₃O₄ | --INVALID-LINK--[2] |

| Molecular Weight | 217.22 g/mol | --INVALID-LINK--[2] |

| IUPAC Name | (2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoic acid | --INVALID-LINK--[2] |

| Canonical SMILES | C--INVALID-LINK--C(=O)O">C@@HN | --INVALID-LINK--[2] |

| Topological Polar Surface Area | 122 Ų | --INVALID-LINK--[2] |

| Complexity | 267 | --INVALID-LINK--[2] |

Table 2: Comparative Thermodynamic Data of Related Dipeptides

| Dipeptide | Melting Enthalpy (ΔhSL0) | Source |

| Gly-Gly | (40 ± 6) kJ mol⁻¹ | --INVALID-LINK--[3] |

| Gly-Ala | (41 ± 5) kJ mol⁻¹ | --INVALID-LINK--[3] |

| Ala-Gly | (52 ± 7) kJ mol⁻¹ | --INVALID-LINK--[3] |

| Ala-Ala | (45 ± 7) kJ mol⁻¹ | --INVALID-LINK--[3] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . This technique involves building the peptide chain sequentially while it is anchored to an insoluble resin support.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis of this compound

This protocol describes the manual synthesis of H-Ala-Gly-Ala-OH on a 0.1 mmol scale, starting from a pre-loaded Wang resin with the C-terminal alanine.

1. Resin Preparation and Swelling:

-

Weigh 200 mg of Fmoc-Ala-Wang resin (substitution level ~0.5 mmol/g) into a fritted reaction vessel.

-

Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 1 hour with gentle agitation.

-

Drain the DMF.

2. Fmoc Deprotection (Cycle 1 - for Ala resin):

-

Add 5 mL of 20% (v/v) piperidine (B6355638) in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling (Cycle 1 - Glycine):

-

In a separate vial, pre-activate the next amino acid. Dissolve Fmoc-Gly-OH (4 eq., 0.4 mmol, 119 mg), HBTU (3.9 eq., 0.39 mmol, 148 mg), and DIPEA (8 eq., 0.8 mmol, 140 µL) in 3 mL of DMF. Let the solution stand for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

-

(Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

4. Fmoc Deprotection (Cycle 2 - for Gly):

-

Repeat the deprotection steps as described in step 2.

5. Coupling (Cycle 2 - Alanine):

-

Pre-activate Fmoc-Ala-OH (4 eq., 0.4 mmol, 125 mg) using the same procedure as in step 3.

-

Add the activated solution to the resin and agitate for 1-2 hours.

-

Drain and wash the resin with DMF (5 x 5 mL), followed by dichloromethane (B109758) (DCM) (3 x 5 mL).

6. Final Fmoc Deprotection:

-

Repeat the deprotection steps as described in step 2 to remove the final Fmoc group from the N-terminus.

-

Wash the resin with DMF (5x) and DCM (5x) and dry it under a stream of nitrogen or in a vacuum desiccator.

7. Cleavage and Deprotection:

-

Prepare a fresh cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).

-

Add 2-3 mL of the cleavage cocktail to the dry peptide-resin in a fume hood.

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate into a cold solution of diethyl ether (~15 mL) to precipitate the crude peptide.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the resulting white solid (crude this compound) under vacuum.

8. Purification:

-

Purify the crude peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilize the pure fractions to obtain the final product.

Visualization: SPPS Workflow

Caption: General workflow for the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) of this compound.

Conformational Analysis

Due to the flexibility of the glycine backbone, this compound in solution does not exist in a single, rigid conformation but rather as an ensemble of interconverting structures.[3] Characterizing this ensemble is key to understanding its interactions.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information on peptide conformation and dynamics.

1. Sample Preparation:

-

Dissolve 1-5 mg of purified, lyophilized this compound in 500 µL of a suitable solvent.

-

For observing amide protons, use 90% H₂O / 10% D₂O. For most other experiments, D₂O is used to suppress the water signal.

-

Adjust the pH to 4-5 using dilute DCl or NaOD to slow the exchange rate of amide protons with the solvent.

-

Transfer the solution to a 5 mm NMR tube.

2. 1D ¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum to get an overview of the signals and assess sample purity.

3. 2D NMR Experiments:

-

TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of ~80 ms. This experiment identifies all protons within a single amino acid's spin system (e.g., all protons of the N-terminal alanine).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 200-400 ms. This reveals through-space proximities between protons that are less than ~5 Å apart, providing crucial distance restraints for structure calculation (e.g., between the amide proton of Gly and the alpha proton of the N-terminal Ala).

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, aiding in the assignment of carbon resonances.

4. Data Analysis:

-

Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton and carbon resonances by systematically connecting spin systems identified in the TOCSY with sequential NOEs (dαN(i, i+1)) observed in the NOESY spectrum.

-

Use the assigned chemical shifts and NOE-derived distance restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a representative ensemble of solution structures.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, low-concentration method to assess the secondary structure content of peptides.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0). The buffer should have low UV absorbance below 200 nm.

-

Dilute the stock solution to a final concentration of 50-100 µM. Accurately determine the concentration for conversion to molar ellipticity.

-

Prepare a matched buffer blank.

2. Data Acquisition:

-

Use a quartz cuvette with a 1 mm path length.

-

Record a baseline spectrum of the buffer from 260 nm down to 190 nm.

-

Record the spectrum of the peptide sample using the same parameters (e.g., scanning speed: 50 nm/min, bandwidth: 1.0 nm, accumulations: 3-5 scans).[4]

3. Data Processing:

-

Subtract the buffer baseline from the raw peptide spectrum.

-

Convert the resulting signal (in millidegrees) to Mean Residue Molarity ([θ]) using the formula: [θ] = (θ_obs * 100) / (c * n * l) where θ_obs is the observed ellipticity, c is the molar concentration, n is the number of residues (3), and l is the pathlength in cm (0.1).

-

A spectrum characteristic of a random coil (a strong negative band near 198 nm) is expected for this compound in a simple buffer. Changes in this spectrum upon addition of interaction partners (e.g., lipids, metal ions) indicate conformational changes.

Visualization: Conformational Analysis Workflow

Caption: Logical workflow for the conformational analysis of this compound using NMR and CD spectroscopy.

Peptide Interaction Studies

This compound provides a simplified system to quantify the thermodynamics and structural consequences of peptide interactions.

Interaction with Metal Ions

The amide backbone and terminal groups of peptides are primary sites for metal ion coordination. This compound can be used to model these interactions, which are crucial for the function of many metalloproteins. Theoretical studies show that cations like Cu²⁺, Ni²⁺, and Zn²⁺ have a high affinity for amino acids, with binding energies influenced by the metal's radius and charge.[5]

Table 3: Calculated Binding Energies of Alanine with Divalent Metal Cations

| Metal Ion | Binding Energy (E_bind) (kJ/mol) | Binding Mode | Source |

| Ni²⁺ | 357.6 | [NO] Salt-Bridge | --INVALID-LINK--[5] |

| Cu²⁺ | 238.7 | [NO] Salt-Bridge | --INVALID-LINK--[5] |

| Zn²⁺ | 168.5 | [NO] Salt-Bridge | --INVALID-LINK--[5] |

| Cd²⁺ | 147.3 | [NO] Salt-Bridge | --INVALID-LINK--[5] |

| Mn²⁺ | 108.7 | [NO] Salt-Bridge | --INVALID-LINK--[5] |

Note: These values are for the single amino acid Alanine and serve as a baseline for understanding the contribution of the Ala residues in the tripeptide.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

-

Preparation: Prepare a ~50 µM solution of this compound in a suitable buffer (e.g., HEPES, pH 7.4) and degas thoroughly. Prepare a concentrated solution (~1-2 mM) of the metal salt (e.g., CuSO₄) in the exact same buffer.

-

Loading: Load the peptide solution into the sample cell of the calorimeter and the metal salt solution into the injection syringe.

-

Titration: Allow the system to equilibrate. Perform a series of small, sequential injections (e.g., 2-5 µL) of the metal solution into the peptide solution.

-

Analysis: The raw data (heat pulses) are integrated to generate a binding isotherm. Fit this curve to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters (Kₐ, ΔH, n).

Interaction with Surfaces

Understanding how peptides adsorb to surfaces is critical for biomaterial design, drug delivery, and biosensor development. This compound can be used to probe the fundamental forces (electrostatic, hydrophobic) governing peptide-surface interactions.

Experimental Protocol: Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D measures changes in frequency and dissipation of an oscillating sensor crystal as molecules adsorb to its surface, providing real-time information on mass uptake and the viscoelastic properties of the adsorbed layer.

-

Surface Preparation: Use a sensor crystal coated with the material of interest (e.g., SiO₂, TiO₂, Au). Clean the sensor thoroughly (e.g., with UV/Ozone).

-

Baseline Establishment: Mount the sensor in the QCM-D chamber and flow a suitable buffer over the surface until a stable baseline in frequency (Δf) and dissipation (ΔD) is achieved.

-

Adsorption: Introduce a solution of this compound (e.g., 0.1 mg/mL in the same buffer) into the chamber. Monitor the changes in Δf (a decrease indicates mass adsorption) and ΔD (an increase indicates a softer, more hydrated layer).

-

Rinsing: After the adsorption signal has plateaued, switch back to the pure buffer flow to rinse away any loosely bound peptide. The final stable shift in frequency corresponds to the irreversibly adsorbed mass.

-

Modeling: Use the Δf and ΔD data to model the thickness, density, and viscoelasticity of the adsorbed peptide layer.

Visualization: Role in a Generic Signaling Pathway

Small peptides can modulate signaling pathways by interacting with key components. For example, a peptide could chelate a metal ion cofactor required by a kinase, thereby inhibiting its activity. This compound can be used in foundational studies to understand the peptide-metal ion coordination that might underpin such an inhibitory mechanism.

Caption: Conceptual model of how this compound can be used to study the inhibition of a kinase via cofactor chelation.

References

Ala-Gly-Ala as a Model for Transpeptidase Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the utility of the tripeptide Ala-Gly-Ala as a model substrate for investigating the kinetics and inhibition of bacterial transpeptidases. These enzymes, also known as penicillin-binding proteins (PBPs), are crucial for the biosynthesis of the bacterial cell wall and are the primary targets of β-lactam antibiotics. While native substrates are often complex and difficult to obtain, small, synthetic peptides can serve as valuable tools for dissecting the enzymatic mechanism of transpeptidation.

The Transpeptidase Reaction: A Two-Step Catalytic Process

Bacterial D,D-transpeptidases catalyze the cross-linking of peptidoglycan chains, a critical step in maintaining the structural integrity of the bacterial cell wall. This reaction proceeds via a two-step mechanism involving a donor and an acceptor substrate.[1]

First, the enzyme's active site serine attacks the peptide bond between the two terminal D-alanine residues of a donor peptidoglycan stem. This results in the formation of a covalent acyl-enzyme intermediate and the release of the terminal D-alanine.[2] In the second step, a nucleophilic amino group from an acceptor molecule attacks this intermediate, leading to the formation of a new peptide bond (the cross-link) and regeneration of the free enzyme.[2] This process can be visualized as a "ping-pong" mechanism.

While the donor substrate for many transpeptidases needs to be a polymeric peptidoglycan fragment, the specificity for the acceptor substrate is often less stringent.[1] Studies have shown that single amino acids, such as D-alanine and glycine, as well as dipeptides, can act as effective acceptor substrates in vitro.[1][3] This flexibility allows for the use of small, synthetic peptides like this compound to probe the acceptor binding site and the kinetics of the second step of the transpeptidation reaction.

Quantitative Analysis of Acceptor Substrate Activity

Direct kinetic parameters (Kₘ and kcat) for this compound as a transpeptidase acceptor are not extensively documented in publicly available literature. However, studies on the well-characterized Streptomyces R61 D,D-peptidase using various dipeptide and tripeptide acceptors provide valuable insights into the substrate specificity and reaction kinetics. The efficiency of a compound as an acceptor substrate is often evaluated by its ability to accelerate the enzyme-catalyzed hydrolysis of a donor substrate, a phenomenon quantified by an "acceleration factor."[3] Another key metric is the ratio of transpeptidation to hydrolysis (T/H), which indicates the partitioning of the acyl-enzyme intermediate between reaction with the acceptor and reaction with water.[3]

| Acceptor Substrate | Enzyme | Donor Substrate | Observed Effect | Citation |

| Gly-L-Ala | Streptomyces R61 DD-peptidase | Ac₂-L-Lys-D-Ala-D-Ala | Increased kcat for donor hydrolysis; T/H ratio dependent on acceptor and donor concentrations. | [3] |

| Gly-L-Leu | Streptomyces R61 DD-peptidase | Thiolester substrate (S2a) | Highest acceleration factor among tested dipeptides. | [3] |

| Gly-L-Gln | Streptomyces R61 DD-peptidase | Thiolester substrate (S2a) | Increased kcat for donor hydrolysis. | [3] |

| Gly-Gly | Streptomyces R61 DD-peptidase | Not specified | Acts as an acceptor substrate. | [3] |

| Gly-Gly-Gly | Streptomyces R61 DD-peptidase | Not specified | Acts as an acceptor substrate. | [3] |

| D-Alanine | Streptomyces R61 DD-peptidase | Ac₂-L-Lys-D-Ala-Gly-L-Leu | T/H ratios of 0.7 and 0.53 with 2.5 and 5 mM donor, respectively. | [3] |

| D-Lysine | E. coli PBP1A | [¹⁴C]Ac-Lipid II | Found to be a substrate. | [1] |

| Glycine | E. coli PBP1A | [¹⁴C]Ac-Lipid II | Found to be a good substrate. | [1] |

Experimental Protocols

General Transpeptidase Activity Assay Using a Tripeptide Acceptor

This protocol outlines a general method for assessing the ability of a tripeptide, such as this compound, to act as an acceptor substrate in a transpeptidase reaction. The assay is based on the separation and quantification of the reaction products by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified D,D-transpeptidase (e.g., Streptomyces R61 DD-peptidase)

-

Donor substrate (e.g., Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala)

-

Acceptor tripeptide (this compound)

-

Reaction buffer (e.g., 10 mM sodium phosphate, pH 7.0)

-

Quenching solution (e.g., 1 M HCl or trifluoroacetic acid)

-

HPLC system with a C18 reverse-phase column

-

Mobile phase solvents (e.g., water with 0.1% trifluoroacetic acid and acetonitrile (B52724) with 0.1% trifluoroacetic acid)

Procedure:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes. A typical reaction might contain the donor substrate (e.g., 1-5 mM), varying concentrations of the this compound acceptor (e.g., 0-50 mM), and reaction buffer.

-

Enzyme Addition: Initiate the reaction by adding a known concentration of the purified transpeptidase (e.g., 1-2 µM).

-

Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding the quenching solution.

-

HPLC Analysis:

-

Centrifuge the quenched reaction mixtures to pellet any precipitated protein.

-

Inject a defined volume of the supernatant onto the C18 HPLC column.

-

Elute the products using a suitable gradient of the mobile phase solvents.

-

Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for peptide bonds).

-

-

Data Analysis:

-

Identify the peaks corresponding to the unreacted donor, the hydrolyzed donor product, and the new transpeptidation product (donor acyl portion linked to this compound).

-

Quantify the peak areas to determine the concentrations of each product.

-

Calculate the T/H ratio and assess the effect of the acceptor concentration on the reaction rate.

-

Radioactive Assay for Acceptor Substrate Incorporation

An alternative, highly sensitive method involves using a radiolabeled acceptor substrate.

Materials:

-

Purified transpeptidase (e.g., E. coli PBP1A)

-

Unlabeled donor substrate (e.g., Lipid II)

-

Radiolabeled acceptor (e.g., [¹⁴C]-Ala-Gly-Ala or, more simply, [¹⁴C]-Glycine or [¹⁴C]-D-Alanine as proof of principle)[1]

-

Reaction buffer

-

Hydrolase (e.g., amidase or PBP5) for product release[1]

-

Method for separation and detection of radiolabeled products (e.g., paper chromatography and phosphorimaging or liquid scintillation counting)[1]

Procedure:

-

Reaction: Incubate the transpeptidase with the unlabeled donor and the radiolabeled acceptor.[1]

-

Product Release: After the reaction, treat the mixture with a hydrolase to cleave the peptide products from the larger donor substrate backbone.[1]

-

Separation and Detection: Separate the radiolabeled product from the unreacted radiolabeled acceptor using a suitable chromatographic method.[1]

-

Quantification: Quantify the amount of incorporated radioactivity to determine the extent of the transpeptidation reaction.[1]

Visualizing the Transpeptidase Reaction and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the core concepts of the transpeptidase reaction and the experimental workflow for its analysis.

Caption: The two-step mechanism of D,D-transpeptidase catalysis.

Caption: Workflow for analyzing transpeptidase activity via HPLC.

Conclusion and Future Directions

The use of tripeptides like this compound as model acceptor substrates provides a powerful and accessible method for studying the second, crucial step of the transpeptidase reaction. This approach simplifies the complex native system, allowing for detailed kinetic analysis and the screening of potential inhibitors that target the acceptor binding site. Future research could focus on synthesizing a broader range of tripeptide analogs to map the structural requirements of the acceptor site with greater precision. Furthermore, coupling these assays with structural biology techniques, such as X-ray crystallography, could provide atomic-level insights into how these model substrates and their inhibitor counterparts interact with the transpeptidase active site, thereby guiding the rational design of novel antibacterial agents.

References

- 1. Specificity and reversibility of the transpeptidation reaction catalyzed by the Streptomyces R61 D-Ala-D-Ala peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DD-Transpeptidase - Wikipedia [en.wikipedia.org]

- 3. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

The Ala-Gly-Ala Motif: A Subtle Sequence with Profound Significance in Protein Structure and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide sequence Alanine-Glycine-Alanine (Ala-Gly-Ala or AGA) and its variations represent a fundamental structural motif in proteins, wielding influence far exceeding its simple composition. This technical guide provides a comprehensive exploration of the discovery, structural significance, and functional implications of AGA and related Gly/Ala sequences. We delve into the critical role of these motifs in determining protein stability, mediating protein-protein interactions, and dictating the specificity of enzymatic reactions. Particular focus is given to the "Ala-versus-Gly" concept, a pivotal switch that governs the catalytic outcomes in enzymes like lipoxygenases, and the function of Gly-Ala repeats in modulating protein degradation through the ubiquitin-proteasome pathway. This document synthesizes quantitative data, details key experimental protocols for studying these sequences, and visualizes the complex biological pathways in which they operate, offering a critical resource for researchers in structural biology, enzymology, and drug development.

Introduction: The Unseen Importance of a Simple Triad

The discovery and understanding of short peptide motifs have been integral to deciphering the complex language of protein structure and function. While the synthesis of the first dipeptide, glycylglycine, dates back to the early 20th century, the profound functional significance of specific short sequences has been a subject of continuous investigation. The this compound motif, a seemingly simple sequence, serves as a prototype for a broader class of Xaa-Gly-Zzz tripeptides. Its importance lies not in a singular, conserved function, but rather in the profound impact the substitution of alanine (B10760859) for glycine (B1666218) (or vice versa) can have on local protein conformation and, consequently, on the protein's overall biological activity.

This guide will explore the multifaceted roles of this compound and related sequences, from their fundamental contribution to protein folding and stability to their involvement in complex signaling pathways and disease mechanisms.

Structural and Functional Significance

The "Ala-versus-Gly" Concept: A Molecular Switch for Enzyme Specificity

One of the most dramatic illustrations of the significance of the Ala/Gly identity is the "Ala-versus-Gly" concept in lipoxygenases (LOXs). These enzymes catalyze the hydroperoxidation of polyunsaturated fatty acids, leading to the formation of signaling molecules involved in inflammation. A single, conserved residue—alanine in S-lipoxygenases and glycine in R-lipoxygenases—is a crucial determinant of the enzyme's stereo- and regiocontrol.

The substitution of the smaller glycine for an alanine at a specific position in the active site can dramatically alter the substrate's orientation and the accessibility of molecular oxygen, thereby switching the position and stereochemistry of the oxygenation reaction. For instance, in coral 8R-LOX, a Gly427Ala mutation inverts the product specificity. The bulkier alanine side chain sterically hinders access to one carbon atom of the substrate, redirecting oxygen to a different position. This subtle change at a single amino acid position has profound physiological consequences, as the different lipoxygenase products can have opposing biological effects.

Gly-Ala Repeats: Modulators of Protein Stability and Degradation

Repetitive sequences of glycine and alanine (Gly-Ala repeats) have been identified as key players in regulating protein turnover. A prominent example is found in the Epstein-Barr virus nuclear antigen 1 (EBNA1), where a long Gly-Ala repeat domain inhibits the degradation of the protein by the proteasome. This allows the virus to evade the host's immune system by preventing the presentation of viral peptides on MHC class I molecules.

The Gly-Ala repeat is thought to function by physically impairing the unfolding and translocation of the substrate protein into the proteasome's catalytic chamber. The length and context of the Gly-Ala repeat, as well as the strength of the degradation signal on the target protein, all contribute to the degree of proteasomal inhibition. This mechanism of "proteasomal stalling" highlights a fascinating interplay between a simple repetitive sequence and the complex machinery of cellular protein degradation.

Contribution to Protein Folding and Stability

The conformational flexibility of glycine, lacking a side chain, is significantly greater than that of alanine, which has a methyl group. This difference has important consequences for protein folding and stability. The substitution of alanine for glycine within an α-helix generally stabilizes the helix, with the energetic contribution varying depending on the position and solvent accessibility. The stabilization arises from a combination of factors, including the more favorable intrinsic helical propensity of alanine and the burial of its hydrophobic side chain.

Conversely, glycine is often found in turns and flexible loops where its conformational freedom is advantageous. The energetic cost of restricting glycine's conformation within a rigid secondary structure element is higher than for alanine. Therefore, the strategic placement of alanine and glycine residues is a key element in the design of protein structures with desired stability and flexibility.

Quantitative Data Summary

The functional consequences of this compound and related sequences are underpinned by measurable biophysical parameters. The following tables summarize key quantitative data from the literature.

Table 1: Thermodynamic Stability Changes upon Ala/Gly Substitution

| Protein/Peptide | Mutation | Experimental Condition | ΔΔG° (kcal/mol) | Interpretation | Reference |

| α-helix model peptide | Ala → Gly | Solvent-exposed | -0.4 to -2.0 | Destabilizing; Ala is more helix-stabilizing. | [1] |

| Protein denatured state | Ala → Gly | Fully flexible | ~0.4 (entropic) | Stabilizing for the unfolded state due to increased conformational entropy of Gly. | [1] |

| NTL9 C-capping motif | Gly → D-Ala | Unfolding experiment | +1.87 | Stabilizing; D-Ala is favored in positive φ angle conformations. | [2] |

| UBA C-capping motif | Gly → D-Ala | Unfolding experiment | +0.6 | Stabilizing; demonstrates context-dependent stabilization. | [2] |

Table 2: Binding Affinity Data

| Interacting Partners | Peptide Sequence | Binding Affinity (Kd) | Technique | Reference |

| Nbp2p SH3 domain - Ste20 peptide | RP LP VP | ~1 µM | In vitro binding assays | [3] |

| Bem1p SH3b domain - Ste20 peptide | RP LP VP | ~1 µM | In vitro binding assays | [3] |

| Abl SH3 domain - consensus motif | PXXP | Varies | Peptide library screening |

Key Signaling Pathways

The functional significance of this compound and related sequences is best understood within the context of the biological pathways they influence.

The Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome system is the primary mechanism for targeted protein degradation in eukaryotic cells. As discussed, Gly-Ala repeats can interfere with this pathway, providing a mechanism for proteins to evade degradation.

Figure 1: The Ubiquitin-Proteasome Pathway and the inhibitory effect of Gly-Ala repeats.

The Lipoxygenase Signaling Pathway

The lipoxygenase pathway is crucial for the production of lipid signaling molecules. The "Ala-versus-Gly" switch directly controls the output of this pathway, leading to the generation of different bioactive lipids.

Figure 2: The "Ala-versus-Gly" switch in the Lipoxygenase pathway determines product specificity.

Experimental Protocols

The study of this compound and related sequences relies on a combination of biophysical, biochemical, and molecular biology techniques.

Site-Directed Mutagenesis (Alanine Scanning)

Alanine scanning mutagenesis is a powerful technique to systematically probe the contribution of individual amino acid side chains to protein function.

Protocol:

-

Primer Design: Design mutagenic primers that introduce an alanine codon (e.g., GCT, GCC, GCA, GCG) at the desired position within the gene of interest. The primers should be complementary to the template DNA and have a melting temperature (Tm) between 75-80°C.

-

PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the template plasmid DNA containing the wild-type gene, and the mutagenic primers. A two-fragment PCR approach can be employed to reduce artifacts.

-

Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant DNA intact.

-

Transformation: Transform the resulting circular plasmid DNA into competent E. coli cells.

-

Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.

-

Protein Expression and Functional Assay: Express the mutant protein and compare its function (e.g., binding affinity, enzymatic activity, stability) to the wild-type protein.

Figure 3: Workflow for Alanine Scanning Mutagenesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of proteins and peptides in solution at atomic resolution.

Protocol for a tripeptide within a protein:

-

Sample Preparation: Prepare a highly pure (>95%) and stable protein sample at a concentration of 0.1-1.0 mM in a suitable buffer (e.g., phosphate (B84403) buffer) with 5-10% D₂O. For detailed structural studies, uniform isotopic labeling with ¹⁵N and/or ¹³C is typically required.

-

Data Acquisition: Acquire a series of NMR experiments, including:

-

1D ¹H NMR: To assess sample purity and folding.

-

2D ¹H-¹⁵N HSQC: To obtain a "fingerprint" of the protein, with one peak for each backbone N-H group.

-

3D Triple-Resonance Experiments (e.g., HNCA, HN(CO)CA, HNCACB): For sequential backbone resonance assignment.

-

3D NOESY Experiments (e.g., ¹⁵N-edited NOESY-HSQC): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints.

-

-

Data Processing and Analysis: Process the NMR data using appropriate software. Assign the chemical shifts of the backbone and side-chain atoms.

-

Structure Calculation: Use the assigned NOE distance restraints and dihedral angle restraints (derived from chemical shifts or J-couplings) to calculate a family of 3D structures consistent with the experimental data.

-

Structure Validation: Assess the quality of the calculated structures using various validation tools.

X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structures of proteins in their crystalline state.

Protocol for a protein containing an this compound motif:

-

Protein Expression and Purification: Produce a large quantity of highly pure and homogeneous protein.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature, additives) to obtain well-ordered crystals. The hanging-drop or sitting-drop vapor diffusion methods are commonly used.

-

Data Collection: Expose the protein crystal to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a diffraction pattern that is recorded on a detector.

-

Data Processing: Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

-

Phase Determination: Determine the phases of the diffracted X-rays, which is a critical step in solving the crystal structure. Methods include molecular replacement (if a homologous structure is available) or experimental phasing techniques.

-

Model Building and Refinement: Build an atomic model of the protein into the calculated electron density map. Refine the model against the experimental data to improve its accuracy and agreement with known geometric parameters.

-

Structure Validation: Validate the final structure to ensure its quality before deposition in the Protein Data Bank (PDB).

Conclusion and Future Directions

The this compound sequence and its variants exemplify how subtle changes in amino acid composition can lead to significant functional diversification in proteins. The "Ala-versus-Gly" concept in enzymes and the role of Gly-Ala repeats in protein degradation are prime examples of this principle. Understanding the structural and energetic consequences of these motifs is crucial for protein engineering, drug design, and deciphering the complex regulatory networks within the cell.

Future research will likely focus on a more systematic, proteome-wide analysis of the prevalence and functional context of these simple motifs. The development of more sophisticated computational models will aid in predicting the functional impact of Ala/Gly substitutions. Furthermore, the targeted manipulation of these sequences in therapeutic proteins could offer novel strategies for modulating protein stability, activity, and half-life. The continued exploration of these fundamental building blocks of life will undoubtedly unveil further layers of complexity and elegance in the design of biological systems.

References

An In-depth Technical Guide to the Potential Therapeutic Applications of Ala-Gly-Ala and Related Peptide Motifs in Drug Development

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide explores the potential therapeutic applications of the tripeptide Ala-Gly-Ala, primarily focusing on its role as a structural motif and its relevance to the design of peptide linkers in antibody-drug conjugates (ADCs). While this compound itself is not a therapeutic agent, its constituent amino acids and similar di- and tripeptide sequences are gaining prominence in the development of targeted cancer therapies.

Introduction: The Evolving Role of Peptides in Therapeutics

Peptides, short chains of amino acids, are crucial biological molecules involved in a vast array of physiological processes.[1] Their high specificity, potency, and low toxicity make them attractive candidates for therapeutic development.[2] While many peptide drugs are agonists or antagonists of cell surface receptors, a growing area of interest lies in their use as structural components in more complex therapeutic constructs, such as antibody-drug conjugates (ADCs). In this context, short peptide sequences, including motifs like this compound, are being investigated for their utility as cleavable linkers, enabling the targeted release of cytotoxic payloads to cancer cells.[][4]

Physicochemical Properties of this compound

The tripeptide this compound is a simple, non-polar peptide that has been primarily utilized as a model system for fundamental biophysical and structural studies.[5][6] Its well-defined structure and conformational properties provide a baseline for understanding how amino acid sequence influences peptide folding and stability.[7][8]

| Property | Value | Reference |

| Molecular Formula | C8H15N3O4 | [9] |

| Molecular Weight | 217.22 g/mol | [9] |

| IUPAC Name | (2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoic acid | [9] |

| Sequence | AGA | [9] |

| Computed LogP | -3.9 | [9] |

Potential Therapeutic Application: Peptide Linkers in Antibody-Drug Conjugates (ADCs)

The most promising, albeit indirect, therapeutic application related to the this compound motif is in the design of peptide linkers for ADCs. ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[10] The linker is a critical component that connects the antibody to the payload and is designed to be stable in circulation but cleavable upon internalization into the target cancer cell.[]

Dipeptide linkers, such as Val-Cit and Val-Ala, are widely used in approved and investigational ADCs.[4] More recently, the Ala-Ala dipeptide has been identified as a superior linker in certain contexts, allowing for a high drug-to-antibody ratio (DAR) with low aggregation.[10][11] The rationale for using these short peptide linkers is their susceptibility to cleavage by lysosomal proteases, such as Cathepsin B, which are abundant in the tumor microenvironment.[4]

While this compound has not been specifically reported as a linker in a clinical ADC, its properties as a simple, non-bulky tripeptide make it a relevant model for studying the fundamental characteristics of peptide linkers. The principles of linker design and mechanism of action are directly applicable.

Mechanism of Action of an ADC with a Peptide Linker

The following diagram illustrates the general mechanism of action for an antibody-drug conjugate employing a protease-cleavable peptide linker.

Caption: Mechanism of action of an antibody-drug conjugate (ADC).

Experimental Protocols

The synthesis and characterization of peptides like this compound are fundamental to their study and potential application. The following sections detail standard experimental protocols.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.[12]

References

- 1. Peptide - Wikipedia [en.wikipedia.org]

- 2. Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. gentaur.com [gentaur.com]

- 7. osti.gov [osti.gov]

- 8. Conformational entropy of alanine versus glycine in protein denatured states - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C8H15N3O4 | CID 7019039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

The Impact of Chirality on the Conformational Landscape of N-Ac-Ala-Gly-Ala-NHMe: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality plays a pivotal role in determining the three-dimensional structure and, consequently, the biological function of peptides. This technical guide provides a comprehensive analysis of the effects of chirality on the conformational preferences of the tripeptide N-acetyl-alanyl-glycyl-alanyl-methylamide (N-Ac-Ala-Gly-Ala-NHMe). We explore the conformational differences between the diastereomers N-Ac-L-Ala-Gly-L-Ala-NHMe and N-Ac-L-Ala-Gly-D-Ala-NHMe through a synthesis of theoretical principles and established experimental methodologies. This document details the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy, and presents illustrative quantitative data to highlight the conformational impact of introducing a D-amino acid. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to provide clear, accessible representations of complex concepts.

Introduction to Chirality in Peptides

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry with profound implications in biological systems. With the exception of glycine (B1666218), all proteinogenic amino acids are chiral, predominantly existing in the L-configuration. The incorporation of D-amino acids, while less common in higher organisms, is a strategy employed by various organisms to confer unique structural and functional properties to peptides, such as resistance to proteolysis.

The sequence N-Ac-Ala-Gly-Ala-NHMe serves as an excellent model system to investigate the influence of chirality on peptide conformation. The central glycine residue is achiral and conformationally flexible, while the flanking alanine (B10760859) residues introduce chiral centers. By substituting the C-terminal L-alanine with its D-enantiomer, we can systematically probe the resulting changes in the peptide's structural landscape. These changes are driven by altered steric interactions and hydrogen bonding patterns, which in turn dictate the accessible conformational states, such as β-turns and extended structures.

Conformational Analysis of N-Ac-Ala-Gly-Ala-NHMe Diastereomers

The conformation of a peptide is defined by the torsional angles of its backbone, primarily the phi (φ) and psi (ψ) angles of each amino acid residue. The Ramachandran plot provides a visual representation of the sterically allowed and disallowed regions for these angles.

N-Ac-L-Ala-Gly-L-Ala-NHMe (L-L Isomer)

In the L-L isomer, the peptide chain is expected to adopt conformations that can accommodate the L-chirality of both alanine residues. Theoretical studies and experimental data on similar L-L sequences suggest a propensity for forming right-handed helical structures or type I β-turns.

N-Ac-L-Ala-Gly-D-Ala-NHMe (L-D Isomer)

The introduction of a D-alanine at the C-terminus creates a diastereomer with significantly different conformational preferences. The L-D sequence is known to favor the formation of type II' or type I' β-turns, which involve a "flip" in the peptide backbone to accommodate the opposite chirality. This can lead to more compact and folded structures compared to the L-L isomer.

Quantitative Conformational Data

Table 1: Illustrative Dihedral Angles (φ, ψ) for Low-Energy Conformers of N-Ac-Ala-Gly-Ala-NHMe Diastereomers

| Diastereomer | Residue | Conformer 1 (β-turn) | Conformer 2 (Extended) |

| N-Ac-L-Ala-Gly-L-Ala-NHMe | Ala¹ | -60°, -30° | -150°, 150° |